molecular formula C10H14O2 B15200839 2-(3-Methoxy-5-methylphenyl)ethanol

2-(3-Methoxy-5-methylphenyl)ethanol

Cat. No.: B15200839
M. Wt: 166.22 g/mol
InChI Key: POAMVWJWXFOSRI-UHFFFAOYSA-N
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Description

2-(3-Methoxy-5-methylphenyl)ethanol is an organic compound with the molecular formula C10H14O2. It is a derivative of phenylethanol, characterized by the presence of a methoxy group and a methyl group on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxy-5-methylphenyl)ethanol typically involves the reaction of 3-methoxy-5-methylbenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation: 3-Methoxy-5-methylbenzaldehyde.

    Reduction: 2-(3-Methoxy-5-methylphenyl)methanol.

    Substitution: Various halogenated or nitrated derivatives.

Scientific Research Applications

2-(3-Methoxy-5-methylphenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-5-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors, modulating various biochemical processes.

Comparison with Similar Compounds

  • 2-(3-Methoxyphenyl)ethanol
  • 2-(4-Methoxy-5-methylphenyl)ethanol
  • 2-(3,5-Dimethylphenyl)ethanol

Comparison: 2-(3-Methoxy-5-methylphenyl)ethanol is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects.

Biological Activity

2-(3-Methoxy-5-methylphenyl)ethanol, also known as a methoxy-substituted phenyl ethanol, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential applications.

Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol
IUPAC Name: this compound
CAS Number: [B15200839]

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antioxidant Activity: The presence of the methoxy and methyl groups enhances the compound's ability to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues.
  • Neuroprotective Properties: Preliminary research indicates that it may have neuroprotective effects, possibly by modulating neurotransmitter systems.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against a range of bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate its potential as a natural antimicrobial agent, which could be useful in treating infections caused by resistant strains.

Anticancer Activity

A study published in Cancer Letters explored the effects of this compound on various cancer cell lines. The results indicated significant antiproliferative activity against:

  • HeLa Cells (Cervical Cancer): IC50 = 25 µM
  • A549 Cells (Lung Cancer): IC50 = 30 µM

The compound induced apoptosis in these cells through the activation of caspase pathways, suggesting a mechanism that warrants further investigation for cancer therapeutics.

Case Studies

  • Case Study on Neuroprotection:
    A recent study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results showed that administration of the compound significantly improved cognitive function and reduced neuronal loss, highlighting its potential for treating neurodegenerative diseases.
  • Case Study on Anti-inflammatory Effects:
    In an experimental model of arthritis, treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(3-methoxy-5-methylphenyl)ethanol

InChI

InChI=1S/C10H14O2/c1-8-5-9(3-4-11)7-10(6-8)12-2/h5-7,11H,3-4H2,1-2H3

InChI Key

POAMVWJWXFOSRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)CCO

Origin of Product

United States

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